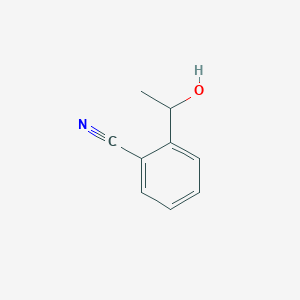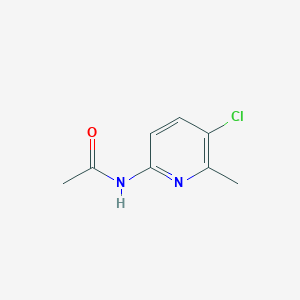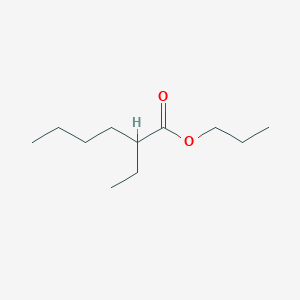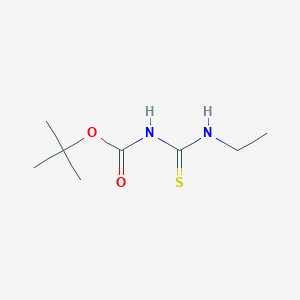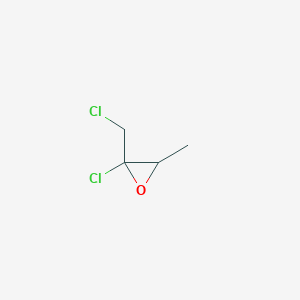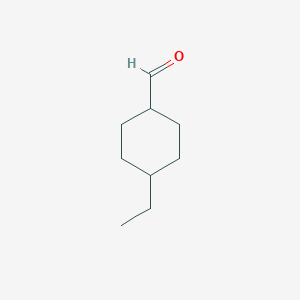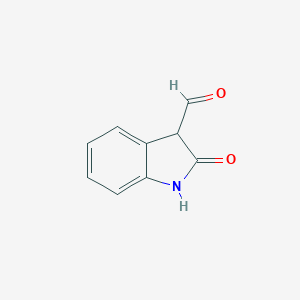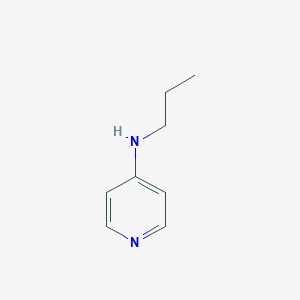
N-propylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propylpyridin-4-amine, also known as P4, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. P4 is a derivative of pyridine, a heterocyclic compound that is widely used in the pharmaceutical industry.
Mecanismo De Acción
The exact mechanism of action of N-propylpyridin-4-amine is not fully understood. However, it is believed to act on several different targets in the body, including ion channels, receptors, and enzymes. N-propylpyridin-4-amine has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-propylpyridin-4-amine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
N-propylpyridin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. N-propylpyridin-4-amine has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, N-propylpyridin-4-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-propylpyridin-4-amine is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of N-propylpyridin-4-amine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on N-propylpyridin-4-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine the optimal dosage and administration route for N-propylpyridin-4-amine in humans. In addition, further research is needed to fully understand the mechanism of action of N-propylpyridin-4-amine and its potential interactions with other drugs. Finally, studies on the long-term safety and efficacy of N-propylpyridin-4-amine in humans are needed to fully evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-propylpyridin-4-amine involves the reaction of 4-chloropyridine and n-propylamine in the presence of a base. The reaction takes place at high temperature and pressure, and the resulting product is purified by column chromatography. The yield of N-propylpyridin-4-amine is typically high, and the purity can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-propylpyridin-4-amine has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-propylpyridin-4-amine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-propylpyridin-4-amine has been studied for its ability to modulate the immune system and its potential use in cancer therapy.
Propiedades
Número CAS |
179339-90-3 |
|---|---|
Nombre del producto |
N-propylpyridin-4-amine |
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-2-5-10-8-3-6-9-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,9,10) |
Clave InChI |
MRXDWLZIBLDFKG-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=NC=C1 |
SMILES canónico |
CCCNC1=CC=NC=C1 |
Sinónimos |
1-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



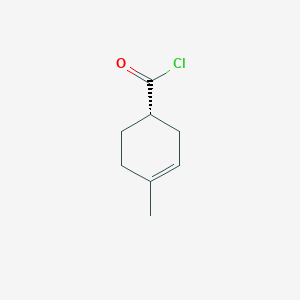
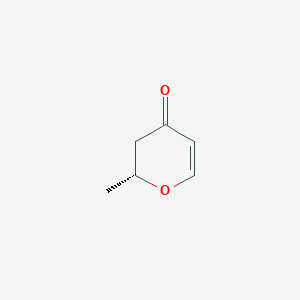
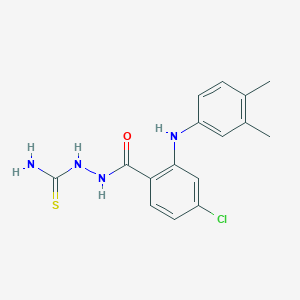
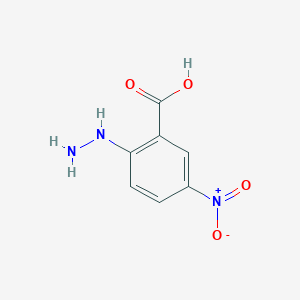
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
